molecular formula C6H12OS B1585818 S-tert-Butyl thioacetate CAS No. 999-90-6

S-tert-Butyl thioacetate

Cat. No. B1585818
CAS RN: 999-90-6
M. Wt: 132.23 g/mol
InChI Key: PJFHXBBYLAVSLJ-UHFFFAOYSA-N
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Description

“S-tert-Butyl thioacetate” is a thioester compound . It has a linear formula of CH3COSC(CH3)3 . This compound has found valuable applications in diverse scientific research endeavors . Its versatile nature enables its use in synthesizing bioactive compounds, creating innovative catalysts, and exploring enzyme-catalyzed reactions .


Synthesis Analysis

“S-tert-Butyl thioacetate” plays a crucial role in peptide and peptidomimetic synthesis, along with the generation of other small molecules . It serves as a reliable reagent for the synthesis of heterocycles, including thiophenes, thiazoles, and thiolactones . It is also used in the synthesis of the antifungal macrolide antibiotic roxaticin .


Molecular Structure Analysis

The molecular weight of “S-tert-Butyl thioacetate” is 132.22 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“S-tert-Butyl thioacetate” has been used in NMR studies of macromolecular complexes . It has also been used in the preparation of vinyloxyborane derivatives .


Physical And Chemical Properties Analysis

“S-tert-Butyl thioacetate” is a liquid with a refractive index of 1.453 (lit.) . It has a boiling point of 135-136 °C (lit.) and a density of 0.927 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Anchoring Group in Molecular Electronics

S-tert-Butyl thioacetate is extensively used as an anchoring group for attaching molecules onto gold surfaces or between electrodes in molecular electronics. It's often incorporated in the final step of a synthetic sequence due to its ease of hydrolysis from the corresponding tert-butyl thioether. This property makes it particularly useful in the preparation of redox-active and photoactive molecules incorporating various units like dithiafulvene and triazole (Jevric et al., 2015).

2. In Stereoselective Synthesis

The tert-butyldimethylenolsilane derived from S-tert-Butyl thioacetate has been found useful in highly stereoselective chelation-controlled additions to chiral aldehydes. This application is crucial in synthesizing complex molecules like 1β-methylthienamycin (Gennari & Cozzi, 1988).

3. Oxidative Deprotection in Synthesis

S-tert-Butyl thioacetate is involved in the synthesis of sulfonic acid derivatives through oxidative deprotection of thiols. This process, which uses tert-butyl hypochlorite, is efficient and provides a convenient route towards various acid derivatives, demonstrating the versatility of S-tert-Butyl thioacetate in synthetic chemistry (Joyard et al., 2013).

4. Synthesis of Sulfur-Containing Derivatives

S-tert-Butyl thioacetate plays a significant role in the synthesis of sulfur-containing derivatives. These compounds, which involve phosphorylated sterically hindered phenols, are important in various fields, including materials science and pharmaceuticals (Gazizov et al., 2017).

Safety And Hazards

“S-tert-Butyl thioacetate” is classified as a flammable liquid (Category 3), according to the GHS classification . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It should be stored in a well-ventilated place and kept cool .

Relevant Papers

The relevant papers retrieved discuss the use of “S-tert-Butyl thioacetate” in various research endeavors. For instance, one paper discusses the synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers . Another paper discusses the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes .

properties

IUPAC Name

S-tert-butyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHXBBYLAVSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244290
Record name t-Butyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-tert-Butyl thioacetate

CAS RN

999-90-6
Record name t-Butyl thiolacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-tert-Butyl thioacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HC Brown, RK Dhar, K Ganesan… - The Journal of Organic …, 1992 - ACS Publications
… A representative example of enolizationof S-tert-butyl thioacetate is described as follows. To … (0.5 mmol), followed by the slow addition of S-tert-butyl thioacetate (0.78 mL, 5 mmol). …
Number of citations: 154 pubs.acs.org
AR Healy, M Izumikawa, AMZ Slawin… - Angewandte …, 2015 - Wiley Online Library
… Elaboration of 24 a and 24 b to give β-ketothioesters 17 a and 17 b, respectively, was achieved through an aldol reaction using S-tert-butyl thioacetate to give 25 a or 25 b, respectively, …
Number of citations: 22 onlinelibrary.wiley.com
DA Evans, T Rovis, MC Kozlowski… - Journal of the …, 2000 - ACS Publications
… also less selective than the S-tert-butyl thioacetate analogue illustrating the importance of … 4) and found that TES enolsilane derived from S-tert-butyl thioacetate, while very selective at a …
Number of citations: 213 pubs.acs.org
H Ishitani, M Ueno, S Kobayashi - Journal of the American …, 2000 - ACS Publications
… In the presence of chiral zirconium catalyst 5 (10 mol %), aldimine 1a (1.0 equiv) was treated with the trimethylsilyl enol ether of S-tert-butyl thioacetate (2c, 0.5 equiv) and the …
Number of citations: 311 pubs.acs.org
Y Meguro, J Ito, K Nakagawa… - Journal of the American …, 2022 - ACS Publications
… Addition of the lithium enolate generated from S-tert-butyl thioacetate to the aldehyde 22 gave aldol intermediate 23, which was oxidized with DMP to afford the β-keto thioester 4 as a …
Number of citations: 11 pubs.acs.org
NN Joshi, C Pyun, VK Mahindroo… - The Journal of …, 1992 - ACS Publications
… A representative example of enolizationof S-tert-butyl thioacetate is described as follows. To … (0.5 mmol), followed by the slow addition of S-tert-butyl thioacetate (0.78 mL, 5 mmol). …
Number of citations: 32 pubs.acs.org
TV RajanBabu - The Journal of Organic Chemistry, 1984 - ACS Publications
… To date, the only reported case in which the silyl enol ether intermediate has been isolated is the reaction between the trimethylsilyl enol ether of S-tert-butyl thioacetate and …
Number of citations: 140 pubs.acs.org
DA Evans, BT Connell - Journal of the American Chemical Society, 2003 - ACS Publications
… Indeed, aldol reaction of C 24 ,C 26 -bis(TBS) protected aldehyde equivalent of 33 with trimethylsilylketene acetal of S-tert-butyl thioacetate (31) mediated by BF 3 ·OEt 2 yielded only 2:…
Number of citations: 135 pubs.acs.org
P Schaaf - 2017 - scholar.archive.org
Chemoenzymatic multistep one pot processes offer a highly attractive concept in synthetic chemistry. Due to the minimized number of workup and purification steps, the combination of …
Number of citations: 3 scholar.archive.org
N Park, K Park, M Jang, S Lee - The Journal of Organic Chemistry, 2011 - ACS Publications
Aryl sulfides were obtained from the coupling reaction of S-aryl (or S-alkyl) thioacetates and aryl bromides in the presence of palladium catalyst. This reaction method enables the one-…
Number of citations: 150 pubs.acs.org

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